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Compound of Interest

Compound Name: MK-6186

Cat. No.: B1613805

For Research Purposes Only

Introduction

MK-6186 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor
(NNRTI) investigated for the treatment of HIV-1 infection.[1][2] It exhibits significant activity
against wild-type HIV and common NNRTI-resistant mutant strains.[2][3][4][5] These
application notes provide a detailed overview of a process development synthesis of MK-6186,
intended for researchers, scientists, and drug development professionals. The described
synthetic route focuses on regiocontrol and efficiency, achieving a 35% overall yield in six steps
from readily available starting materials.[1][6]

Chemical Structure:

e Molecular Formula: C21H12CI2NeO[7][8][9]
e Molecular Weight: 435.27 g/mol [7][9]

e CAS Number: 1034474-19-5[7]

Synthetic Pathway Overview

A new synthetic route for MK-6186 has been developed to overcome limitations of previous
medicinal chemistry routes, such as the use of toxic reagents and poor regioselectivity.[1][6]
The key strategy involves the selective N-alkylation of a hydrazone intermediate to ensure the
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desired regiochemistry. The synthesis begins with the formylation of 4-bromo-1-chloro-2-

fluorobenzene to produce the key aldehyde intermediate.[1][6]
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Data extracted from the process development synthesis described in Organic Process

Research & Development.[1][6]
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Experimental Protocols
Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

(16)[1]

This protocol describes the formylation of 4-bromo-1-chloro-2-fluorobenzene (10) to yield the
aldehyde intermediate (16).

Materials:

4-bromo-1-chloro-2-fluorobenzene (10) (7.0 kg, 33.4 mol)
e n-butyllithium (23% in hexane, 10.7 kg, 38.4 mol)

» Diisopropylamine (4.0 kg, 40.1 mol)

o Tetrahydrofuran (THF) (70 L)

e N,N-Dimethylformamide (DMF) (40 kg, 100.0 mol)

o Methyl tert-butyl ether (MTBE)

e Hexane

Water

Procedure:

o LDA Preparation: In a 400 L vessel, charge n-butyllithium to a mixture of diisopropylamine
and THF (35 L) at a temperature of 0—10 °C to prepare the lithium diisopropylamide (LDA)
solution.

o Deprotonation: In a separate vessel, dissolve 4-bromo-1-chloro-2-fluorobenzene (10) in THF
(35 L) and cool the solution to -60 °C.

e Add the prepared LDA solution to the solution of 10 over 1 hour, maintaining the temperature
at -60 °C.
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e Age the reaction mixture at -60 °C for an additional hour.

o Formylation: Add DMF at a rate sufficient to maintain the internal temperature between -55
and -50 °C.

e Age the mixture for 1 hour. Reaction completion can be monitored by HPLC.
o Work-up and Isolation: Quench the reaction with water and extract the product into MTBE.
e Perform a solvent switch to hexane.

e Cool the solution to -10 °C to induce crystallization of the product, 6-bromo-3-chloro-2-
fluorobenzaldehyde (16).

Visualizations
Synthetic Workflow of MK-6186
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Synthesis of Aldehyde Intermediate
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Caption: Process flow for the synthesis of MK-6186.
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Mechanism of Action: HIV Reverse Transcriptase
Inhibition
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Caption: Inhibition of HIV-1 Reverse Transcriptase by MK-6186.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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